2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione
Description
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is a heterocyclic compound featuring a benzopyran-4-thione core fused with a tetrazole ring at the 2-position. The benzopyran-4-thione moiety contributes to its planar aromatic structure, which may influence binding interactions in biological systems. This suggests that the tetrazole-benzopyran-thione scaffold may similarly target GPCRs or other biomolecules involved in signaling pathways.
Properties
CAS No. |
38243-77-5 |
|---|---|
Molecular Formula |
C10H6N4OS |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)chromene-4-thione |
InChI |
InChI=1S/C10H6N4OS/c16-9-5-8(10-11-13-14-12-10)15-7-4-2-1-3-6(7)9/h1-5H,(H,11,12,13,14) |
InChI Key |
FSDKGBPLTGBNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=C(O2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The benzopyran moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Differences :
- Benzopyran-4-thione vs. In contrast, the benzamide derivatives exhibit greater flexibility due to the amide linker, which may improve solubility but reduce rigidity .
- Thione vs.
Thione-Containing Heterocycles
Thione groups are prevalent in bioactive compounds due to their redox activity and metal-binding properties. Notable analogues include:
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione :
- Structure : Oxadiazole-thione fused with pyridine.
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione :
- Structure : Pyrazole-dione with phenyl substituents.
- Activity: No direct pharmacological data provided.
Benzopyran Derivatives
Benzopyran-based compounds are widely studied for their anti-inflammatory and anticancer properties. For example:
4H-1-Benzopyran-4-one (Chromone) :
- Structure : Similar to the target compound but replaces thione with a ketone (C=O).
- Comparison : The ketone group reduces sulfur-mediated interactions, which may diminish binding to thiol-rich targets like kinases or ion channels.
Research Implications and Gaps
- Pharmacological Potential: The tetrazole-thione combination in 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione may synergize the bioactivity of both moieties, but empirical data on its target affinity and selectivity are lacking.
- Synthetic Challenges : Evidence suggests that thione-containing heterocycles (e.g., oxadiazole-thione ) require precise reaction conditions (e.g., reflux with HCl), which may complicate scalability.
- Computational Tools : Programs like SHELXL and ORTEP-3 are critical for resolving crystal structures of such compounds, enabling structure-activity relationship (SAR) studies.
Biological Activity
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is a heterocyclic compound that combines a benzopyran moiety with a tetrazole group, exhibiting significant biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure that includes a benzopyran ring system known for diverse biological activities and a tetrazole group recognized for its pharmacological significance. The presence of the thione functional group further enhances its potential applications in medicinal chemistry and material science.
The biological activity of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione can be attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The compound's mechanism often involves:
- Antimicrobial Activity : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Antitumor Activity : It induces apoptosis in cancer cells through caspase activation and disrupts tubulin polymerization.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
Research indicates that derivatives of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione exhibit notable antimicrobial properties against various bacterial and fungal strains. A study demonstrated that structural modifications significantly enhance these activities.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione | E. coli, S. aureus | 10 µg/mL |
| Derivative A | E. coli, S. aureus, C. albicans | 5 µg/mL |
| Derivative B | S. aureus, C. albicans | 2 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects on human tumor cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase pathway |
| HeLa (cervical cancer) | 20 | Disrupts microtubule formation |
| A549 (lung cancer) | 25 | Inhibits cell cycle progression |
A significant finding from recent research indicates that the compound demonstrates selectivity towards cancer cells over normal cells, highlighting its therapeutic potential.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
Case Study 1: Antimicrobial Efficacy
In a comprehensive study evaluating various derivatives of the compound, it was found that specific substitutions on the benzopyran scaffold significantly enhanced antimicrobial activity against both bacterial and fungal strains. The study highlighted how structural modifications can optimize biological activity.
Case Study 2: Anticancer Effects
Another pivotal study assessed the anticancer effects of the compound on different tumor cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
